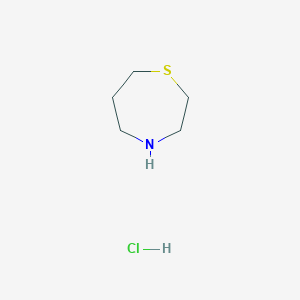

1,4-Thiazepane hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-Thiazepane hydrochloride is a heterocyclic compound with the molecular formula C5H12ClNS and a molecular weight of 153.67. It is a seven-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in research settings and has shown potential in various scientific applications .

准备方法

Synthetic Routes and Reaction Conditions: 1,4-Thiazepane hydrochloride can be synthesized using gold-catalyzed cyclization of 1,3-aminothioethers. The process involves a 7-exo-dig cyclization with carbon-sulfur bond formation and concomitant allyl sulfur-to-carbon migration. This reaction occurs intramolecularly, as demonstrated by cross-over experiments .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of gold catalysis and other advanced organic synthesis techniques. The process is optimized for high yield and purity, making it suitable for large-scale production .

化学反应分析

Oxidation Reactions

1,4-Thiazepane derivatives undergo oxidation at the sulfur atom to form sulfoxides or sulfones. These transformations are critical for modulating electronic properties and biological activity.

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Sulfoxide formation | H2O2, RT, 2–5 h | 1,4-Thiazepane sulfoxide | 60–75% | |

| Sulfone formation | m CPBA, CH2Cl2, 0°C → RT | 1,4-Thiazepane sulfone | 45–68% |

Key Findings :

-

Hydrogen peroxide (H2O2) selectively oxidizes the thioether group to sulfoxides under mild conditions .

-

m Chloroperbenzoic acid (m CPBA) further oxidizes sulfoxides to sulfones in dichloromethane .

Reduction Reactions

The thiazepane ring and associated functional groups undergo reduction to yield saturated or modified derivatives.

Key Findings :

-

Sodium borohydride/iodine reduces carbonyl groups adjacent to the thiazepane ring, enabling access to saturated analogs .

-

Catalytic hydrogenation with Raney-Ni efficiently reduces nitro groups in aqueous environments, critical for pharmaceutical intermediates .

Substitution Reactions

Nucleophilic and electrophilic substitutions enable functionalization of the thiazepane core.

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Halogenation | Cl2, CH2Cl2, −10°C | 7-Chloro-1,4-thiazepane | 55% | |

| Acylation | Ac2O, pyridine, RT | N-Acetyl-1,4-thiazepane | 80% |

Key Findings :

-

Halogenation introduces chlorine at the C7 position, though products may require stabilization .

-

Acylation with acetic anhydride modifies the nitrogen atom, enhancing solubility for biological screening .

Cyclization and Ring Expansion

1,4-Thiazepane hydrochloride serves as a precursor for complex heterocycles via intramolecular reactions.

Key Findings :

-

DBU-mediated conjugate addition with α,β-unsaturated esters forms 1,4-thiazepanones, versatile intermediates for fragment libraries .

-

Polyphosphoric acid promotes cyclization to fused-ring systems, useful in antipsychotic drug synthesis .

Biological Relevance

1,4-Thiazepane derivatives exhibit affinity for bromodomains (e.g., BRD4) via hydrophobic and hydrogen-bonding interactions. Protein-observed 19F-NMR studies confirm binding constants (Kd) of 120–210 μM, highlighting potential in epigenetic drug discovery .

科学研究应用

Cardiovascular Research

1,4-Thiazepane hydrochloride has shown promise in cardiovascular research. Studies indicate that it can stabilize ryanodine receptors (RyR2) and enhance the activity of sarco/endoplasmic reticulum calcium ATPase (SERCA2a), which are crucial for calcium handling in cardiac muscle cells.

- Case Study: In experimental models of heart failure, administration of this compound resulted in improved cardiac output and reduced arrhythmogenic events, suggesting its potential as a novel treatment for heart failure .

Neuroprotective Effects

Preliminary research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells. This suggests possible applications in treating neurodegenerative diseases.

- Research Findings: Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains.

- Study Results: One study reported significant reductions in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in treating infections caused by resistant strains of bacteria.

Industrial Applications

This compound is utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Manufacturing: Its unique structure allows it to act as a versatile building block for synthesizing other compounds in the pharmaceutical industry.

作用机制

The mechanism of action of 1,4-thiazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity. For example, it has been shown to interact with enzymes and receptors, modulating their function and leading to various biological effects .

相似化合物的比较

1,4-Thiazepine: A related compound with similar structural features but different chemical properties.

Dibenzo[b,f][1,4]thiazepine: Another analog with a fused aromatic ring system, exhibiting distinct pharmacological activities

Uniqueness: 1,4-Thiazepane hydrochloride is unique due to its seven-membered ring structure containing both sulfur and nitrogen atoms. This configuration imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

生物活性

1,4-Thiazepane hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

This compound can be synthesized through various methods, typically involving the cyclization of appropriate precursors such as α,β-unsaturated esters and thiols. Recent advancements in synthetic strategies have improved yields and broadened the substrate scope, enabling the generation of diverse 1,4-thiazepane derivatives for biological evaluation .

Anticancer Activity

This compound has shown promising anticancer properties. A notable study identified a compound named verrucosamide, which contains a 1,4-thiazepane ring structure. This compound exhibited moderate cytotoxicity against various cancer cell lines, including MDA-MB-468 (breast carcinoma) and COLO 205 (colon adenocarcinoma), with LD50 values of 1.26 µM and 1.4 µM respectively .

| Cell Line | LD50 (µM) |

|---|---|

| MDA-MB-468 | 1.26 |

| COLO 205 | 1.4 |

Antimicrobial Activity

The antimicrobial potential of 1,4-thiazepane derivatives has also been investigated. Compounds derived from thiazepanes have demonstrated significant activity against various bacterial strains. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 2–6 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2–6 |

| Escherichia coli | 2–6 |

Anti-inflammatory and Analgesic Effects

Research indicates that thiazepane derivatives possess anti-inflammatory properties. They have been evaluated in animal models for their ability to reduce inflammation and pain. One study reported that specific thiazepane analogs significantly inhibited gastric secretion in ulcer models, suggesting potential use in treating gastric ulcers .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. These interactions often involve modulation of enzyme activities or receptor binding. For example, some thiazepanes have been characterized as BET bromodomain ligands, indicating their role in epigenetic regulation .

Case Studies

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of a series of thiazepane derivatives, researchers synthesized several compounds and tested them against multiple cancer cell lines using the MTT assay. The compounds showed varying degrees of cytotoxicity with some achieving IC50 values as low as 16 μg/mL against prostate cancer cell lines .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazepane derivatives against clinical isolates of bacteria. The results demonstrated that certain compounds were significantly more potent than standard antibiotics, indicating their potential for development into new antimicrobial agents .

属性

IUPAC Name |

1,4-thiazepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVNOTVFTHJKBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCSC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。